molecular formula C25H29N3O4 B5023535 N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,3,4-trimethoxybenzamide

N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,3,4-trimethoxybenzamide

Cat. No. B5023535
M. Wt: 435.5 g/mol
InChI Key: BNWGKOSUNZTYGB-UHFFFAOYSA-N
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Description

The compound “N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,3,4-trimethoxybenzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceuticals and biologically active compounds . The molecule also contains a tetrahydroindazole ring, which is a type of heterocyclic compound that often exhibits various biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroindazole ring and the attachment of the trimethoxybenzamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a tetrahydroindazole ring, which in turn is substituted with a 3,4-dimethylphenyl group. The exact 3D conformation would depend on the specific stereochemistry at the various chiral centers in the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the aromatic rings could potentially participate in electrophilic aromatic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar aromatic rings would likely make this compound moderately lipophilic .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Given its complex structure, it might also serve as a useful starting point for the design of new pharmaceuticals or biologically active compounds .

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,3,4-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-15-9-10-17(13-16(15)2)28-21-8-6-7-20(19(21)14-26-28)27-25(29)18-11-12-22(30-3)24(32-5)23(18)31-4/h9-14,20H,6-8H2,1-5H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWGKOSUNZTYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(CCC3)NC(=O)C4=C(C(=C(C=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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